Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, chloroacetate (ester)
Description
Chemical Structure and Synthesis
The compound Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, chloroacetate (ester) is a serine-derived nitrosourea conjugate. Its structure includes:
- A (2-chloroethyl)nitrosocarbamoyl group attached to the amino group of serine.
- A methyl ester at the serine carboxyl group.
- A chloroacetate ester substituent, introduced via alkylation of intermediates with methyl chloroacetate .
Synthesis Pathway
The synthesis involves:
Formation of a hydrazone intermediate (compound 2c).
Alkylation with methyl chloroacetate to yield ester derivatives (3c/3′c), confirmed by ¹H NMR (δ ~3.69 ppm for methyl ester; δ ~4.87 ppm for methylene linker) and FT-IR (1762 cm⁻¹ for carbonyl) .
Biological Relevance
As a nitrosourea derivative, this compound likely exhibits antineoplastic activity via DNA alkylation, forming cytotoxic interstrand cross-links. Similar derivatives target cancer cells by alkylating DNA bases (e.g., guanine O⁶ positions), overwhelming repair mechanisms .
Properties
CAS No. |
84993-79-3 |
|---|---|
Molecular Formula |
C9H13Cl2N3O6 |
Molecular Weight |
330.12 g/mol |
IUPAC Name |
methyl (2S)-3-(2-chloroacetyl)oxy-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate |
InChI |
InChI=1S/C9H13Cl2N3O6/c1-19-8(16)6(5-20-7(15)4-11)12-9(17)14(13-18)3-2-10/h6H,2-5H2,1H3,(H,12,17)/t6-/m0/s1 |
InChI Key |
BSNWBTPNYPWHOJ-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](COC(=O)CCl)NC(=O)N(CCCl)N=O |
Canonical SMILES |
COC(=O)C(COC(=O)CCl)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ICIG 1771 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the core structure of ICIG 1771 involves a series of condensation reactions. These reactions are carried out under controlled temperatures and often require catalysts to facilitate the process.
Intermediate Steps: The intermediate steps involve the addition of various functional groups to the core structure. These steps may include oxidation, reduction, and substitution reactions, each requiring specific reagents and conditions.
Final Assembly: The final assembly of ICIG 1771 involves the coupling of the intermediate products to form the final compound. This step often requires high-purity reagents and precise control of reaction conditions to ensure the desired product is obtained.
Industrial production methods for ICIG 1771 typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
ICIG 1771 undergoes various types of chemical reactions, including:
Oxidation: ICIG 1771 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of the original compound.
Reduction: Reduction of ICIG 1771 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different functional groups.
Substitution: ICIG 1771 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
ICIG 1771 has a wide range of scientific research applications, including:
Chemistry: In chemistry, ICIG 1771 is used as a reagent in various synthetic reactions. Its unique properties make it a valuable tool for the development of new chemical compounds and materials.
Biology: In biological research, ICIG 1771 is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes.
Medicine: In medicine, ICIG 1771 has potential therapeutic applications. It is being studied for its ability to interact with specific molecular targets involved in disease processes, making it a potential candidate for drug development.
Industry: In industrial applications, ICIG 1771 is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the manufacturing of high-performance products.
Mechanism of Action
The mechanism of action of ICIG 1771 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and affecting various cellular processes. The molecular targets of ICIG 1771 include enzymes and receptors involved in key biological pathways. By binding to these targets, ICIG 1771 can influence the activity of these pathways, leading to various biological effects.
Comparison with Similar Compounds
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction purity be optimized?
Answer:
The synthesis involves multi-step modifications of serine. A typical route includes:
- Step 1: Nitrosocarbamoylation of the amino group using 2-chloroethyl isocyanate followed by nitrosation with nitrous acid .
- Step 2: Esterification of the carboxyl group with methanol (for methyl ester) and chloroacetic acid (for chloroacetate ester) under acidic catalysis. The esterification of chloroacetate derivatives is optimized at 105–110°C with continuous azeotropic removal of water to drive the reaction to completion .
- Purity Optimization: Use vacuum distillation (e.g., 65°C at 8 kPa for chloroacetate esters) and neutralization with sodium carbonate to remove acidic byproducts. Monitor intermediates via TLC or HPLC with UV detection (λ = 230 nm for nitroso groups) .
Advanced: How does the alkylating activity of this compound compare to other 2-chloroethylnitrosoureas in overcoming tumor resistance mechanisms?
Answer:
Nitrosoureas like this compound induce DNA interstrand crosslinks via chloroethylation of guanine residues. Resistance often arises from O⁶-alkylguanine-DNA alkyltransferase (AGT) repair. Key comparisons include:
- In vitro assays: Use AGT-overexpressing cell lines (e.g., HT29 colon cancer) to compare IC₅₀ values with chlorozotocin and hydroxyethyl-CNU. This compound’s bulky serine and chloroacetate groups may reduce AGT affinity, enhancing cytotoxicity in resistant models .
- Metabolic Stability: Evaluate hepatic microsomal degradation (e.g., rat S9 fractions) to assess ester hydrolysis rates. Methyl esters generally exhibit slower hydrolysis than ethyl analogs, prolonging half-life .
Basic: What analytical techniques are most suitable for characterizing this compound and its degradation products?
Answer:
- Structural Confirmation:
- Degradation Analysis:
Advanced: What in vitro models are appropriate for dissecting its mechanism of action and off-target effects?
Answer:
- DNA Crosslinking Assays:
- Proteomic Profiling:
- Mitochondrial Toxicity:
Basic: How should the compound be stored to minimize decomposition, and what are critical stability indicators?
Answer:
- Storage: Store at –20°C in amber vials under argon. Avoid aqueous buffers (esters hydrolyze rapidly; half-life <24 hrs in PBS at 37°C) .
- Stability Monitoring:
Advanced: How can pharmacokinetic properties be optimized through formulation or structural analogs?
Answer:
- Liposomal Encapsulation: Use phosphatidylcholine/cholesterol liposomes (70 nm size) to enhance plasma circulation time. Assess encapsulation efficiency via dialysis and LC-MS .
- Prodrug Strategies: Replace methyl ester with pivaloyloxymethyl (POM) groups to improve oral bioavailability. Compare esterase activation rates in intestinal vs. hepatic extracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
